9,10-Anthracenedione, 1,4-diamino-2-bromo-
Overview
Description
9,10-Anthracenedione, 1,4-diamino-2-bromo- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino groups at the 1 and 4 positions, and a bromine atom at the 2 position of the anthracenedione structure. The molecular formula is C14H9BrN2O2, and it has a molecular weight of 317.14 g/mol.
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1,4-diamino-2-bromo- typically involves the bromination of 1,4-diaminoanthraquinone. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective substitution at the 2 position. Industrial production methods may involve the use of solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
9,10-Anthracenedione, 1,4-diamino-2-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Studied for its potential therapeutic effects, including its role in inducing apoptosis in cancer cells.
Industry: Utilized in the development of photoinitiators for polymerization processes
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-bromo- involves the generation of reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death. The compound’s ability to bind to specific molecular targets, such as the estrogen receptor, further enhances its biological activity.
Comparison with Similar Compounds
Similar compounds to 9,10-Anthracenedione, 1,4-diamino-2-bromo- include:
1,4-Diaminoanthraquinone: Lacks the bromine substitution but shares similar chemical properties and applications.
1,4-Diamino-2,3-dihydro-9,10-anthracenedione: A reduced form with different reactivity and applications.
1,4-Diamino-2-methoxy-9,10-anthracenedione: Contains a methoxy group instead of bromine, affecting its solubility and reactivity
The uniqueness of 9,10-Anthracenedione, 1,4-diamino-2-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,4-diamino-2-bromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWDGUMBUFXBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064980 | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10165-31-8 | |
Record name | 1,4-Diamino-2-bromo-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10165-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-diamino-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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